Cas no 1823911-79-0 (1H-1,2,3-Triazole-5-methanol, 4-methyl-)
1H-1,2,3-Triazole-5-methanol, 4-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-methanol, 4-methyl-
- 5-methyl-1,2,3-triazol-4-ylmethanol
- (5-methyl-2H-triazol-4-yl)methanol
- 1823911-79-0
- EN300-1723596
- SCHEMBL7669861
- (5-methyl-1H-1,2,3-triazol-4-yl)methanol
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- Inchi: 1S/C4H7N3O/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3,(H,5,6,7)
- InChI Key: PFBCKBGKRFYNLE-UHFFFAOYSA-N
- SMILES: N1C(CO)=C(C)N=N1
Computed Properties
- Exact Mass: 113.058911855g/mol
- Monoisotopic Mass: 113.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- Density: 1.341±0.06 g/cm3(Predicted)
- Boiling Point: 339.9±27.0 °C(Predicted)
- pka: 8.80±0.70(Predicted)
1H-1,2,3-Triazole-5-methanol, 4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1723596-1g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 1g |
$871.0 | 2023-09-20 | |
| Enamine | EN300-1723596-5g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 5g |
$2525.0 | 2023-09-20 | |
| Enamine | EN300-1723596-10g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 10g |
$3746.0 | 2023-09-20 | |
| Enamine | EN300-1723596-0.05g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 0.05g |
$202.0 | 2023-09-20 | |
| Enamine | EN300-1723596-0.1g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 0.1g |
$301.0 | 2023-09-20 | |
| Enamine | EN300-1723596-0.25g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 0.25g |
$431.0 | 2023-09-20 | |
| Enamine | EN300-1723596-0.5g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 0.5g |
$679.0 | 2023-09-20 | |
| Enamine | EN300-1723596-1.0g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 1g |
$871.0 | 2023-06-04 | |
| Enamine | EN300-1723596-2.5g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 2.5g |
$1707.0 | 2023-09-20 | |
| Enamine | EN300-1723596-5.0g |
(5-methyl-1H-1,2,3-triazol-4-yl)methanol |
1823911-79-0 | 95% | 5g |
$2525.0 | 2023-06-04 |
1H-1,2,3-Triazole-5-methanol, 4-methyl- Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1H-1,2,3-Triazole-5-methanol, 4-methyl-
Introduction to 1H-1,2,3-Triazole-5-methanol, 4-methyl- (CAS No. 1823911-79-0) and Its Emerging Applications in Chemical Biology
The compound 1H-1,2,3-Triazole-5-methanol, 4-methyl- (CAS No. 1823911-79-0) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This triazole derivative, characterized by its unique structural framework and functional groups, exhibits a range of biochemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic development.
Triazoles are a well-studied class of heterocycles due to their versatility and biological relevance. The presence of the triazole ring in 1H-1,2,3-Triazole-5-methanol, 4-methyl- imparts distinct electronic and steric properties that can be exploited in designing molecules with specific biological activities. The 5-methanol substituent and the 4-methyl group further modify the compound's chemical landscape, influencing its interactions with biological targets such as enzymes and receptors.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex triazole derivatives like 1H-1,2,3-Triazole-5-methanol, 4-methyl-, facilitating their incorporation into various biochemical assays and drug development pipelines. The compound's molecular structure suggests potential applications in modulating key biological pathways involved in inflammation, infection, and cancer. Its ability to engage with multiple targets makes it an intriguing scaffold for structure-based drug design.
In the realm of medicinal chemistry, the triazole core is frequently employed to enhance the pharmacokinetic properties of small molecules. The methanol and methyl substituents in 1H-1,2,3-Triazole-5-methanol, 4-methyl- contribute to solubility and metabolic stability, which are critical factors for drug efficacy. Furthermore, the compound's potential to act as a prodrug or undergo bioconversion offers additional avenues for therapeutic intervention.
Current research highlights the compound's role in inhibiting enzymes associated with metabolic disorders. Studies indicate that derivatives of 1H-1,2,3-Triazole-5-methanol, 4-methyl- can modulate the activity of key enzymes such as kinases and phosphodiesterases. These enzymes are often dysregulated in diseases like diabetes and cardiovascular disorders, making this compound a valuable tool for investigating novel therapeutic strategies.
The synthesis of 1H-1,2,3-Triazole-5-methanol, 4-methyl- involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. The introduction of the triazole ring through cycloaddition reactions or nucleophilic substitution strategies provides a robust platform for further functionalization. The subsequent installation of the 5-methanol and 4-methyl groups requires precise control over reaction conditions to ensure high yields and purity.
Biological evaluation of 1H-1,2,3-Triazole-5-methanol, 4-methyl- has revealed promising preliminary results in cell-based assays. The compound demonstrates selective binding to target proteins with high affinity, suggesting its potential as an inhibitor or modulator. Additionally, its low toxicity profile in vitro makes it a favorable candidate for further preclinical development.
The integration of computational chemistry techniques has accelerated the discovery process for compounds like 1H-1,2,3-Triazole-5-methanol, 4-methyl-. Molecular modeling studies help predict binding interactions and optimize lead compounds before experimental validation. These computational approaches are particularly valuable in identifying structural modifications that can enhance potency and selectivity.
The versatility of triazole derivatives extends beyond pharmaceutical applications. In agrochemical research, 1H-1,2,3-Triazole,5-Methanol,4-Methyl-* has shown potential as a precursor for developing novel pesticides and herbicides due to its ability to disrupt essential biological processes in pests while maintaining environmental safety.
Future directions for research on CAS No. 1823911,79,0* include exploring its role in combination therapies with other bioactive molecules. Synergistic effects between different compounds could lead to more effective treatments for complex diseases. Additionally, investigating its pharmacokinetic behavior in animal models will provide crucial insights into its potential as a drug candidate.
The development of novel synthetic routes to optimize the production of CAS No.,18239,11,79,0* is another critical area of focus.* Green chemistry principles* can be applied* to minimize waste*and improve sustainability*in its synthesis.* This aligns with global efforts*to promote environmentally responsible pharmaceutical manufacturing.*
In conclusion, CAS No.,18239,11,79,0* represents*an exciting*and multifaceted compound*with significant potential*in chemical biology*and drug discovery.* Its unique structural features,*combined with recent advances*in synthetic and computational chemistry,*make it a valuable asset*for researchers aiming*to develop innovative therapeutic agents.* As our understanding*of biological pathways evolves,*the role*of triazole derivatives like this one*is likely*to expand*,offering new hope*for treating diverse diseases.*
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